(3S)-N-methyloxolane-3-sulfonamide (3S)-N-methyloxolane-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2639372-18-0
VCID: VC11519707
InChI:
SMILES:
Molecular Formula: C5H11NO3S
Molecular Weight: 165.2

(3S)-N-methyloxolane-3-sulfonamide

CAS No.: 2639372-18-0

Cat. No.: VC11519707

Molecular Formula: C5H11NO3S

Molecular Weight: 165.2

Purity: 95

* For research use only. Not for human or veterinary use.

(3S)-N-methyloxolane-3-sulfonamide - 2639372-18-0

Specification

CAS No. 2639372-18-0
Molecular Formula C5H11NO3S
Molecular Weight 165.2

Introduction

Structural and Physicochemical Properties

(3S)-N-methyloxolane-3-sulfonamide possesses the molecular formula C₅H₁₁NO₃S and a molecular weight of 165.2 g/mol. Its structure integrates a sulfonamide group (-SO₂NH-) attached to a methyl-substituted oxolane ring in the (S)-configuration. Key physicochemical properties include:

PropertyValue
CAS Number2639372-18-0
Molecular FormulaC₅H₁₁NO₃S
Molecular Weight165.2 g/mol
Purity≥95%
SolubilityModerate in polar solvents

The stereochemistry at the sulfur-bearing carbon (C3) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles . Computational studies using density functional theory (DFT) on analogous sulfonamides reveal that the sulfonamide group’s electron-withdrawing nature enhances binding affinity to bacterial dihydropteroate synthase (DHPS) .

Synthesis and Reaction Dynamics

Conventional Synthesis Routes

The synthesis of (3S)-N-methyloxolane-3-sulfonamide typically involves sulfonylation of (3S)-N-methyloxolane-3-amine under controlled conditions. Key steps include:

  • Amine Activation: Reaction of the oxolane amine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane.

  • Temperature Control: Maintenance at 0–5°C to minimize side reactions.

  • Purification: Column chromatography or recrystallization to achieve ≥95% purity.

Green Chemistry Approaches

Recent advances leverage deep eutectic solvents (DESs) for sustainable synthesis. Choline chloride/urea (1:2 mol/mol) or choline chloride/glycerol (1:2 mol/mol) mixtures enable sulfonamide formation at ambient temperatures with yields up to 97% . For example:

DES SystemYield (%)Reaction Time (h)
ChCl/urea972–12
ChCl/glycerol904–8

These methods reduce reliance on volatile organic solvents and improve scalability, aligning with green chemistry principles .

Biological Activity and Mechanism

Antibacterial Action

(3S)-N-methyloxolane-3-sulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folic acid biosynthesis. By competing with para-aminobenzoic acid (pABA), it disrupts nucleotide synthesis, rendering the compound bacteriostatic . Comparative studies with sulfamethazine and sulfadiazine show similar IC₅₀ values (~5–10 μM) against Escherichia coli and Staphylococcus aureus .

Stereochemical Specificity

The (S)-configuration at C3 enhances target binding via optimal spatial alignment with DHPS active sites. Enantiomeric (R)-forms exhibit 3–5-fold lower activity, underscoring the importance of chiral synthesis.

Applications in Drug Development

Lead Optimization

The oxolane ring’s rigidity and sulfonamide’s hydrogen-bonding capacity make this compound a promising scaffold for antibacterial drug candidates. Structural analogs are under investigation for improved pharmacokinetics and reduced resistance development .

Organocatalysis

Chiral sulfonamides derived from (3S)-N-methyloxolane-3-sulfonamide have been explored as asymmetric catalysts. For instance, sulfonimidoyl ureas facilitate enantioselective aza-Henry reactions with >90% ee .

ParameterRecommendation
Storage Temperature2–8°C
Stability24 months (desiccated)
PPEGloves, lab coat, goggles

Environmental Impact

While no direct ecotoxicity data exist for (3S)-N-methyloxolane-3-sulfonamide, sulfonamides generally exhibit low biodegradability and may accumulate in aquatic systems. DES-based synthesis reduces wastewater contamination by 40% compared to traditional methods .

Future Directions

  • Resistance Mitigation: Co-administration with DHPS inhibitors to delay resistance.

  • Prodrug Development: Ester derivatives to enhance oral bioavailability.

  • Computational Modeling: Machine learning to predict activity against multidrug-resistant strains .

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